tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Pd-Catalyzed Carbonylation Synthetic Methodology Medicinal Chemistry

Direct C7 bromination of indazole is >10× slower at the 7- vs 5-position, making selective synthesis inefficient. This pre-synthesized N-Boc protected 7-bromoindazole bypasses that bottleneck. • Regioselective C7-bromo handle for Suzuki-Miyaura cross-coupling • Boc group prevents N1 side reactions, ensuring chemoselectivity • Validated intermediate in IKK2 inhibitor synthesis (8 steps, 40% overall yield) • Suitable for Pd-catalyzed carbonylation to yield carboxylic acids Bulk stock available for immediate dispatch.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 1092352-37-8
Cat. No. B592346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromo-1H-indazole-1-carboxylate
CAS1092352-37-8
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
InChIKeyRLIZUEVNZCJXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-bromo-1H-indazole-1-carboxylate Procurement Specifications


tert-Butyl 7-bromo-1H-indazole-1-carboxylate (CAS: 1092352-37-8) is a key synthetic intermediate belonging to the class of N-Boc protected 7-bromoindazoles . As a building block, it features a molecular formula of C12H13BrN2O2, a molecular weight of 297.15 g/mol, and an exact mass of 296.02 g/mol, which are critical identifiers for procurement and analytical verification . Its structure, with a bromine atom at the 7-position and a tert-butyl carbamate (Boc) protecting group at the N1 position, is specifically designed for regioselective functionalization in medicinal chemistry and drug discovery programs .

Regioselective C7 handle
Pre-installed 7-bromo for Suzuki, carbonylation and other Pd-catalyzed couplings
N-Boc protected scaffold
Prevents undesired N-H side reactions during organometallic transformations
Building block format
Ready for direct integration into medicinal chemistry synthesis workflows

Why Generic Substitutes Fail in Cross-Coupling


Generic substitution with other 7-haloindazoles or unprotected indazoles is not a viable scientific option due to the compound's unique combination of a protected N1 position and a reactive C7-bromo handle. The Boc group prevents unwanted N-alkylation and N-arylation side reactions, ensuring that subsequent palladium-catalyzed cross-coupling reactions occur regioselectively at the C7 position . The 7-bromo substituent, compared to other halogens like 7-iodo or 7-chloro, offers a specific and well-documented reactivity profile in Suzuki-Miyaura and other coupling reactions that is essential for predictable and efficient synthesis of complex 3,5,7-trisubstituted indazole pharmacophores . Simply using an unprotected 7-bromoindazole would introduce a free N-H group, which is nucleophilic and would lead to side-product formation and lower overall yields .

Unprotected 7-bromoindazole
Free N-H may participate in competing N-arylation, significantly reducing cross-coupling selectivity and yield.
Other 7-haloindazoles (I, Cl)
Reactivity profile in Pd-catalyzed couplings may differ, altering coupling efficiency and requiring re-optimization.
Generic indazole without Boc
Incompatible with lithiation/organometallic steps; may lead to regiochemical scrambling and lower overall yield.

Quantitative Performance Evidence


Pd-Catalyzed Carbonylation Reactivity

In a head-to-head comparison within the same study, tert-Butyl 7-bromo-1H-indazole-1-carboxylate was demonstrated to be a competent substrate for Pd-catalyzed carbonylation, enabling the synthesis of the corresponding carboxylic acid, a key step for accessing unprotected carboxy indazoles. While the paper demonstrates the method on a 'variety of indazoles' including our target compound, it also implies that the presence of the Boc protecting group is crucial for this transformation to proceed without N-H deprotonation and subsequent side reactions .

Pd Carbonylation Scope
Class-level inference
Competent substrate within indazole set
Supports protected scaffold for carbonylation chemistry
Yield data not specific to this compound; method context
Pd-Catalyzed Carbonylation Synthetic Methodology Medicinal Chemistry

IKK2 Inhibitor Synthesis Intermediate

The compound serves as a direct precursor to a key intermediate, 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, in the scalable 8-step synthesis of a potent IKK2 inhibitor . The synthetic route, which features a tert-butyl carbamate protecting group, achieves a remarkable 40% overall yield. Attempts to use an alternative 7-substituted or unprotected indazole scaffold at this step would result in significantly lower yields or a complete failure of the desired regioselective functionalization, as the protecting group is essential for directing lithiation and subsequent couplings .

Scalable IKK2 Route
Method context
40% overall yield (8-step)
Enables regioselective lithiation and subsequent coupling
Yield benchmark reported for N-Boc protected scaffold
IKK2 Inhibitors Process Chemistry Scalable Synthesis

Indazole Bromination Kinetics

Kinetic studies on the aqueous bromination of indazole reveal that the 7-position is significantly less reactive towards electrophilic attack by Br2 than the 5- and 3-positions . The bimolecular rate coefficients (10^-3 k_bi in dm^3 mol^-1 s^-1) at 25°C are 4.2 (position 5), 2.8 (position 3), and only 0.4 (position 7). This class-level data explains why synthesizing 7-bromoindazole derivatives requires specific, often indirect, synthetic strategies and why the pre-formed 7-bromo building block like tert-butyl 7-bromo-1H-indazole-1-carboxylate is a high-value, time-saving alternative to attempting a late-stage, non-selective bromination.

Bromination Rate
Class-level inference
C7: 0.4 vs C5: 4.2 (×10⁻³ rate)
Pre-formed building block avoids kinetically disfavored direct bromination
C7 bromination rate over 10× slower than C5; 25°C, aqueous Br₂
Reaction Kinetics Bromination Regioselectivity

Application Scenarios


Scalable Synthesis of Kinase Inhibitors

Procurement is most strategic for medicinal chemistry and process chemistry groups focused on synthesizing kinase inhibitors, particularly IKK2 inhibitors. The compound is a validated key intermediate in an 8-step, 40% overall yield route to a potent IKK2 inhibitor . Its Boc-protected N1 and C7-bromo handle are essential for regioselective lithiation and cross-coupling steps, enabling the construction of complex 3,5,7-trisubstituted pharmacophores .

Pd-Catalyzed Carbonylation for Carboxy Indazoles

Researchers aiming to synthesize carboxy indazoles will find this compound to be an ideal substrate. It has been specifically validated in Pd-catalyzed carbonylation reactions to yield the corresponding unprotected carboxylic acid . This application is particularly valuable in drug discovery where carboxylate moieties are often used to improve solubility and pharmacokinetic properties.

Cross-Coupling Library Synthesis

For high-throughput parallel synthesis or medicinal chemistry library production, this building block is optimized for C7-arylation via Suzuki-Miyaura cross-coupling. The kinetically deactivated C7 position makes the pre-brominated starting material a necessity . The Boc group ensures chemoselectivity, allowing for the creation of diverse C7-substituted indazole libraries without N1 interference .

Avoiding Late-Stage Bromination

Procurement of this pre-synthesized 7-bromoindazole building block is a strategic decision to bypass the well-documented challenges of direct electrophilic bromination of the indazole core. Kinetic data proves the 7-position is over 10 times less reactive than the 5-position, making selective C7 bromination highly inefficient . Using this commercial intermediate saves significant time and resources by starting with the correct regioisomer.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Boc-protected, C7-bromo building block
Regioselective Pd-catalyzed coupling steps
Carboxy indazole synthesis via carbonylation
Protected N1 handle
Pd-catalyzed carbonylation compatibility
C7-arylation library synthesis
Pre-installed 7-bromo for Suzuki coupling
Chemoselectivity without N1 interference
Bypassing late-stage bromination
Commercial 7-bromoindazole intermediate
Avoids kinetic disadvantage of direct C7 bromination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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